molecular formula C9H12N2O2 B11911762 Ethyl 3,6-dimethylpyrazine-2-carboxylate

Ethyl 3,6-dimethylpyrazine-2-carboxylate

Cat. No.: B11911762
M. Wt: 180.20 g/mol
InChI Key: ILFYETYXHGKIAD-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic products. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with ethyl, methyl, and carboxylate groups. It is used in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,6-dimethylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can yield ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate . This method involves intramolecular heterocyclization under specific conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled environments to facilitate the cyclization and subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 3,6-dimethylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,6-dimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,6-dimethylpyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 3,6-dimethylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-7(3)10-5-6(2)11-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFYETYXHGKIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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